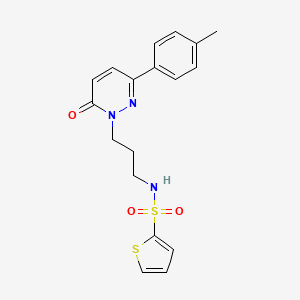

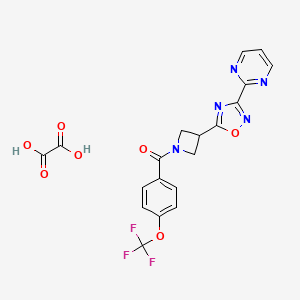

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide" is a heterocyclic compound that contains a sulfonamido moiety. This type of compound is of interest due to its potential antibacterial properties and its ability to inhibit certain enzymes, such as carbonic anhydrases. The presence of a pyridazine ring and a thiophene sulfonamide group suggests that the compound could have significant biological activity, which makes it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of related heterocyclic compounds containing a sulfonamido moiety has been explored in several studies. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives . Additionally, the synthesis of N1-(2-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)-sulfanilamide derivatives starting from chloromaleic anhydride has been reported, with some derivatives showing marked in vitro activities . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been characterized using various spectroscopic techniques, including FTIR, FT-Raman, NMR, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations can predict the geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure of the synthesized compounds. Such analysis is crucial for understanding the molecular conformation and electronic properties that contribute to the biological activity of the compound.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, a sulfanilamide derivative was used to prepare a series of new sulfonamides by reacting with aroylhydrazides, amines, or thiols . The cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione has been demonstrated, which could be relevant for the synthesis of pyridinyl-substituted sulfonamides . These reactions highlight the versatility of sulfonamide compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as thermal stability, can be determined using thermal analysis techniques like TGA and DTA . The electronic properties, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated using DFT, which provides insight into the charge transfer within the molecule. The first-order hyperpolarizability and molecular electrostatic potential can also be calculated to evaluate the non-linear optical properties and the reactive sites of the molecule, respectively .

科学的研究の応用

Antibacterial and Antitumor Properties

- The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, has shown promising results as antibacterial agents. Eight compounds in this category demonstrated high activities against bacteria (Azab, Youssef, & El-Bordany, 2013).

- A series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds, which include the structure of this compound, were synthesized and found to have potent antitumor and antibacterial properties. Some of these compounds showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial Properties

- A variety of synthesized sulfonamide derivatives, which include the structural fragment of this compound, demonstrated significant antimicrobial activity against various bacteria and fungi. The structures were confirmed through analytical and spectral studies (Sarvaiya, Gulati, & Patel, 2019).

Antimalarial and COVID-19 Drug Potential

- Some sulfonamide compounds, structurally related to this compound, have been investigated for antimalarial activity. One particular sulfonamide showed excellent antimalarial activity and selectivity. Additionally, molecular docking studies revealed a potential binding affinity of these compounds against certain proteins of SARS-CoV-2, indicating potential utility as COVID-19 drugs (Fahim & Ismael, 2021).

特性

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-14-5-7-15(8-6-14)16-9-10-17(22)21(20-16)12-3-11-19-26(23,24)18-4-2-13-25-18/h2,4-10,13,19H,3,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEYDMYUCLIYEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)

![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)